molecular formula C20H20N2O2 B5824198 N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide

Cat. No.: B5824198
M. Wt: 320.4 g/mol
InChI Key: NEILWLYNQDAJRE-UHFFFAOYSA-N
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Description

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a cyanocyclopentyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety. The unique structure of this compound makes it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with a cyanide source, such as sodium cyanide, under basic conditions to form the cyanocyclopentyl intermediate.

    Coupling with phenyl ring: The cyanocyclopentyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride.

    Introduction of the methoxybenzamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the methoxybenzamide moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and studying the interactions between small molecules and biomolecules.

    Industrial Applications: It is used in the development of new materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-18-7-3-2-6-17(18)19(23)22-16-10-8-15(9-11-16)20(14-21)12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEILWLYNQDAJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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